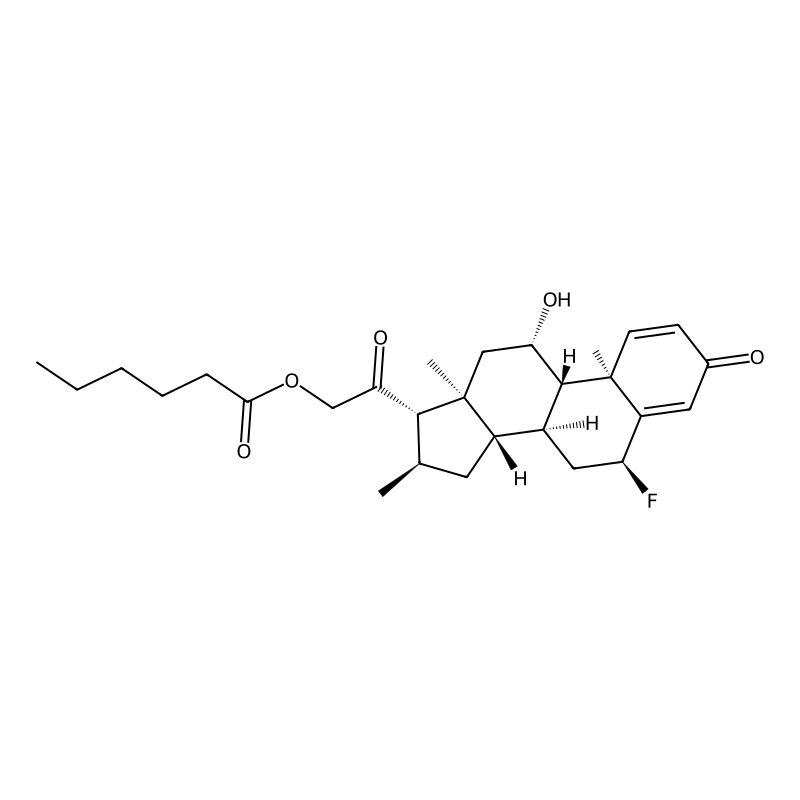

Fluocortolone caproate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Fluocortolone caproate is a highly lipophilic, synthetic glucocorticoid hexanoate ester utilized primarily in advanced dermatological and proctological formulations. Unlike the free alcohol or shorter-chain esters, the bulky six-carbon caproate moiety significantly increases the molecule's lipophilicity and molecular weight, altering its partition coefficient in lipid-rich vehicles . In industrial pharmaceutical manufacturing, this compound is specifically procured to engineer sustained-release topical therapeutics, as its slow diffusion through the stratum corneum provides a protracted duration of action [1]. It is most commonly co-formulated with faster-acting esters, such as fluocortolone pivalate, to achieve a biphasic pharmacokinetic profile that delivers both immediate symptomatic relief and long-term anti-inflammatory efficacy without requiring high systemic dosing .

Substituting fluocortolone caproate with the base fluocortolone, hydrocortisone, or a shorter-chain ester like fluocortolone pivalate fundamentally compromises a formulation's release kinetics [1]. Shorter-chain esters and free steroid alcohols penetrate the skin rapidly, creating a sharp peak in local concentration followed by rapid clearance, which necessitates frequent reapplication and increases the risk of systemic adrenal suppression [2]. Conversely, the caproate ester acts as a localized depot; its slow percutaneous diffusion ensures a steady state of active pharmaceutical ingredient (API) at the site of inflammation [1]. For procurement teams developing once- or twice-daily ointments for chronic dermatoses or hemorrhoidal disease, failing to utilize the specific lipophilicity of the caproate ester results in a product with an inadequate duration of action and a non-competitive clinical profile .

Percutaneous Penetration and Depot Effect Kinetics

Pharmacokinetic investigations utilizing human skin vasoconstriction assays demonstrate that fluocortolone caproate possesses a significantly slower percutaneous absorption rate compared to fluocortolone pivalate or the free fluocortolone base [1]. Due to its higher molecular weight and lipophilicity, the caproate ester partitions differently into the horny layer, diffusing at a delayed rate . This slower penetration prevents an immediate spike in systemic absorption and instead establishes a localized depot, providing a protracted anti-inflammatory action that complements the rapid onset of the pivalate ester in biphasic formulations [1].

| Evidence Dimension | Percutaneous penetration rate and duration of action |

| Target Compound Data | Slower diffusion rate establishing a protracted depot effect |

| Comparator Or Baseline | Fluocortolone pivalate (rapid penetration and immediate peak action) |

| Quantified Difference | Significantly delayed percutaneous absorption rate compared to the pivalate ester, yielding prolonged local vasoconstriction. |

| Conditions | Human percutaneous absorption and time-course vasoconstriction assays. |

Justifies the procurement of the caproate ester specifically for sustained-release or once-daily topical formulations where a prolonged depot effect is mandatory.

Clinical Efficacy in High-Concentration Combination Ointments

In a multicentre clinical trial evaluating treatments for psoriasis vulgaris, an ointment formulated with 0.25% fluocortolone caproate and 0.25% fluocortolone base was tested for efficacy and tolerability[1]. The biphasic formulation achieved a 45.4% success rate (rated 'good' to 'very good') and a 19.3% absolute cure rate within the trial period[1]. While slightly less aggressive than ultra-potent halogenated single-agents like halometasone, the caproate-inclusive formulation provided a highly stable, prolonged anti-inflammatory effect with a low incidence of severe adverse reactions, validating its use in chronic care [1].

| Evidence Dimension | Clinical success rate in severe dermatosis |

| Target Compound Data | 45.4% clinical success rate and 19.3% absolute cure rate |

| Comparator Or Baseline | Standard baseline dermatological treatments (or ultra-potent single agents) |

| Quantified Difference | Achieved robust clinical improvement (45.4% success) using a 0.25% biphasic ester combination in a 182-patient cohort. |

| Conditions | 30-day topical application in patients with psoriasis vulgaris. |

Provides quantitative validation for formulators that utilizing the caproate ester in 0.25% concentrations yields commercially competitive clinical outcomes for chronic skin conditions.

Systemic Clearance and First-Pass Hydrolysis

A critical safety parameter for topical and rectal corticosteroids is their systemic clearance rate upon absorption. Fluocortolone caproate is hydrolyzed by ubiquitous esterases—either locally in the skin/mucosa or during the first liver pass—into the free fluocortolone base and caproic acid. The resulting free fluocortolone exhibits an exceptionally short plasma half-life of approximately 75 to 90 minutes, which is comparable to endogenous cortisol [1]. This rapid clearance ensures that even if the lipophilic caproate ester is absorbed systemically from rectal or extensive dermal applications, it does not cause prolonged systemic adrenal suppression [1].

| Evidence Dimension | Plasma half-life of hydrolyzed active moiety |

| Target Compound Data | 75 to 90 minutes (post-hydrolysis) |

| Comparator Or Baseline | Endogenous cortisol (approx. 90 minutes) |

| Quantified Difference | Post-hydrolysis plasma half-life is restricted to 75–90 minutes, closely mimicking endogenous cortisol clearance. |

| Conditions | Intravenous and topical pharmacokinetic tracking of the active moiety. |

Crucial for regulatory compliance and safety profiling, allowing buyers to formulate potent local therapeutics with minimized risk of systemic toxicity.

Biphasic Topical Corticosteroid Creams and Ointments

Fluocortolone caproate is the premier choice for engineering biphasic topical treatments. By combining it with a fast-acting ester like fluocortolone pivalate, formulators can offer a product that provides immediate relief of pruritus and inflammation while relying on the caproate ester's slow percutaneous diffusion to maintain a prolonged depot effect, reducing the required application frequency [1].

Proctological Suppositories and Rectal Ointments

In the treatment of hemorrhoids, anal fissures, and proctitis, prolonged local tissue contact is essential. The high lipophilicity of the caproate ester ensures excellent compatibility with heavy, lipid-rich suppository bases (such as castor oil or hard fat). Its delayed release profile provides sustained anti-inflammatory action in the rectal mucosa, while its rapid first-pass hydrolysis minimizes systemic side effects .

Sustained-Release Formulations for Chronic Dermatoses

For chronic conditions like psoriasis vulgaris or severe eczema, where continuous suppression of capillary proliferation and tissue infiltration is needed, fluocortolone caproate serves as an ideal sustained-release active pharmaceutical ingredient. Its ability to partition slowly from the vehicle into the stratum corneum makes it highly suitable for overnight occlusive dressings or heavy ointment bases [2].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Health Hazard

Other CAS

Wikipedia

Dates

TITCK Product Information: ULTRAPROCT (cinchocaine, fluocortolone pivalate, and fluocortolone caproate) rectal

Explore Compound Types